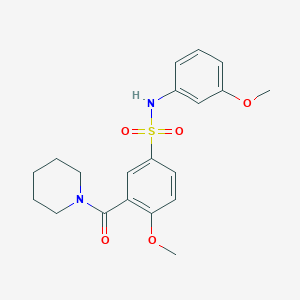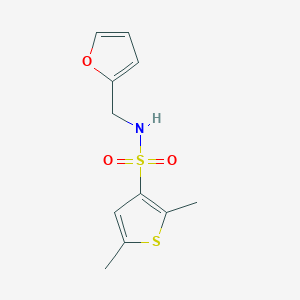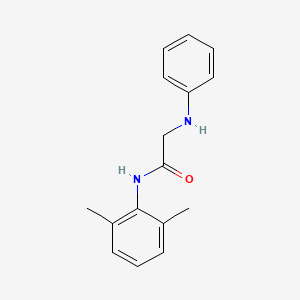![molecular formula C17H19N3O3 B5585748 4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5585748.png)
4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclocondensation processes or innovative one-pot synthesis methods. For instance, pyridyl-substituted 1,3,5-triazines, which share a structural resemblance with the target compound, have been synthesized through a cyclocondensation of 4H-pyrido[1,3]oxazin-4-ones with amidines, demonstrating the broad applicability and efficiency of such synthetic strategies (Le Falher et al., 2014). Moreover, oxidative additions with 1,4-dihydropyridines have been utilized for a one-pot synthesis of hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, highlighting a versatile approach to constructing bicyclic heterocycles (Kumar et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various analytical techniques. For example, a study on "5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one" involved IR, NMR, elemental analysis, and X-ray diffraction to establish the structural properties, demonstrating the importance of these techniques in confirming molecular configurations (Şahin et al., 2012).
Chemical Reactions and Properties
Heterocyclic compounds like the one often exhibit a wide range of chemical reactions due to their diverse functional groups. For instance, the synthesis and reactions of pyrazolo and triazine derivatives reveal the potential for various chemical transformations, providing insights into the reactivity and functionalization possibilities of such molecules (Attaby et al., 2006).
Physical Properties Analysis
The physical properties of heterocyclic compounds are crucial for their practical applications. Techniques such as density functional theory (DFT) and X-ray diffraction analysis are employed to understand the physical characteristics and stability of these molecules. For example, quantum studies and analysis of novel pyrazolo pyridines have provided valuable information on their stability and reactivity, which are essential for designing new compounds with desired physical properties (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties of such heterocyclic compounds are determined by their molecular structure and the presence of various functional groups. Studies on the synthesis of pyrido and oxazin derivatives have shed light on their chemical behavior, offering pathways for functionalization and further chemical modification. This understanding is critical for exploring the compound's potential applications and chemical reactivity (Cho et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-11-22-15-7-4-8-18-17(15)20(16)10-13-9-14(19-23-13)12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGHJJDDAIHEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)CN3C(=O)COC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-methyl-5-(4-thiomorpholinylcarbonyl)phenyl]-2-imidazolidinone](/img/structure/B5585665.png)
![2-(4-chlorobenzyl)-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5585674.png)
![1-(2-fluorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5585683.png)
![5-(4-fluorophenyl)-6-methyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5585688.png)

![2-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-1-methylazepane](/img/structure/B5585701.png)

![(1S*,5R*)-6-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5585717.png)


![6-ethyl-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5585751.png)
![2-{[(4-methylbenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5585753.png)
![4-[(2,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B5585755.png)
![6,7-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B5585761.png)